Methyl 3-(2,4-difluorophenyl)benzoate
Description
Methyl 3-(2,4-difluorophenyl)benzoate is a fluorinated aromatic ester characterized by a benzoate core substituted with a 2,4-difluorophenyl group at the 3-position. This compound is of significant interest in medicinal chemistry, particularly in the design of antifungal agents, due to the electron-withdrawing properties of fluorine atoms, which enhance metabolic stability and binding affinity to biological targets .
Properties
IUPAC Name |
methyl 3-(2,4-difluorophenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-18-14(17)10-4-2-3-9(7-10)12-6-5-11(15)8-13(12)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVMJGBCFNHQRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101226789 | |
| Record name | Methyl 2′,4′-difluoro[1,1′-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101226789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820706-66-8 | |
| Record name | Methyl 2′,4′-difluoro[1,1′-biphenyl]-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820706-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2′,4′-difluoro[1,1′-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101226789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4-difluorophenyl)benzoate typically involves the esterification of 3-(2,4-difluorophenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow processes. These processes offer advantages such as improved safety, higher yields, and better control over reaction conditions. For example, the continuous-flow double diazotization method can be employed to synthesize difluorobenzene intermediates, which are then esterified to produce the final compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-difluorophenyl)benzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(2,4-Difluorophenyl)benzoic acid
Reduction: 3-(2,4-Difluorophenyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the substituent introduced
Scientific Research Applications
Methyl 3-(2,4-difluorophenyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of advanced materials with specific properties, such as photoactive compounds.
Mechanism of Action
The mechanism of action of Methyl 3-(2,4-difluorophenyl)benzoate depends on its specific application. In biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following compounds are structurally related to Methyl 3-(2,4-difluorophenyl)benzoate, differing in substituent type, position, and electronic effects. A detailed comparison is provided below:
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Key Properties |
|---|---|---|---|---|
| This compound | C₁₄H₁₀F₂O₂ | 260.23* | 2,4-difluorophenyl (3-position) | High lipophilicity, enhanced metabolic stability |
| Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate | C₁₅H₁₃FO₂ | 244.26 | 4-fluoro, 4-methoxyphenyl (3-position) | Methoxy group increases polarity |
| Methyl 4-fluoro-3-(4-methylphenyl)benzoate | C₁₅H₁₃FO₂ | 244.26 | 4-fluoro, 4-methylphenyl (3-position) | Methyl group reduces solubility |
| Methyl 2-chloro-4-[3-(trifluoromethyl)phenyl]benzoate | C₁₅H₁₀ClF₃O₂ | 314.69 | 2-chloro, 3-(trifluoromethyl)phenyl | Electron-withdrawing groups enhance stability |
| Methyl 3-fluorobenzoate | C₈H₇FO₂ | 154.14 | 3-fluoro | Simpler structure, lower molecular weight |
*Calculated based on analogous compounds in and .
Key Observations:
Substituent Effects: Fluorine vs. Trifluoromethyl Groups: The trifluoromethyl group () introduces strong electron-withdrawing effects, improving oxidative stability but reducing solubility in aqueous environments . Methoxy vs. Methyl: The methoxy group () enhances hydrogen-bonding capacity compared to the non-polar methyl group (), impacting target interactions .
Positional Isomerism :
- Substitution at the 3-position (as in the target compound) vs. the 4-position () influences steric accessibility to enzymatic active sites, a critical factor in antifungal activity .
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